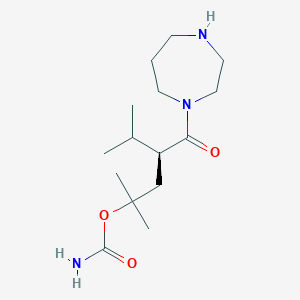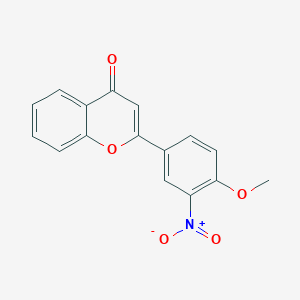
5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazin-2-carbonitril ist eine heterocyclische Verbindung, die sowohl Pyrazin- als auch Pyrimidinringe enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazin-2-carbonitril umfasst typischerweise mehrere Schritte, beginnend mit kommerziell erhältlichen Vorprodukten. Der allgemeine Syntheseweg umfasst:
Bildung des Pyrimidinrings: Dieser Schritt beinhaltet die Reaktion geeigneter Ausgangsmaterialien zur Bildung des Pyrimidinrings mit einem Piperidin-Substituenten.
Einführung des Pyrazinrings: Der Pyrazinring wird durch eine Reihe von Reaktionen eingeführt, die oft eine Cyclisierung und funktionelle Gruppenumwandlungen beinhalten.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung der Pyrimidin- und Pyrazinzwischenprodukte unter bestimmten Bedingungen, um die Zielverbindung zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungstechniken und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazin-2-carbonitril kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit zusätzlichen funktionellen Gruppen führen, während die Reduktion zur Bildung einfacherer Verbindungen mit weniger funktionellen Gruppen führen kann.
Wissenschaftliche Forschungsanwendungen
5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazin-2-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als pharmazeutischer Wirkstoff untersucht, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung von fortschrittlichen Materialien, wie z. B. organischen Halbleitern und Leuchtdioden.
Biologische Forschung: Die Verbindung wird in verschiedenen biologischen Assays verwendet, um ihre Auswirkungen auf zelluläre Prozesse und Signalwege zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazin-2-carbonitril beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu Veränderungen in zellulären Prozessen und Signalwegen führt. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazin-2-carbonitril: Diese Verbindung ist aufgrund ihrer spezifischen Kombination von Pyrazin- und Pyrimidinringen mit einem Piperidin-Substituenten einzigartig.
Andere Pyrazinderivate: Verbindungen mit ähnlichen Pyrazinstrukturen, aber verschiedenen Substituenten, können unterschiedliche Eigenschaften und Anwendungen haben.
Andere Pyrimidinderivate: Verbindungen mit Pyrimidinringen und verschiedenen Substituenten können ebenfalls in ähnlichen Anwendungen verwendet werden, können aber unterschiedliche Wirkmechanismen und Wirksamkeit haben.
Einzigartigkeit
Die Einzigartigkeit von 5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazin-2-carbonitril liegt in seiner spezifischen Struktur, die mehrere heterocyclische Ringe und funktionelle Gruppen kombiniert. Diese Struktur verleiht der Verbindung einzigartige chemische und biologische Eigenschaften, was sie zu einem wertvollen Kandidaten für verschiedene Anwendungen in der wissenschaftlichen Forschung macht.
Eigenschaften
Molekularformel |
C14H16N8 |
|---|---|
Molekulargewicht |
296.33 g/mol |
IUPAC-Name |
5-[[6-(4-aminopiperidin-1-yl)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C14H16N8/c15-6-11-7-18-13(8-17-11)21-12-5-14(20-9-19-12)22-3-1-10(16)2-4-22/h5,7-10H,1-4,16H2,(H,18,19,20,21) |
InChI-Schlüssel |
AMVUHIZMUIPHNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one](/img/structure/B11836578.png)


![Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11836599.png)


![Methyl1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate](/img/structure/B11836622.png)
![tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11836623.png)
![2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one](/img/structure/B11836632.png)




